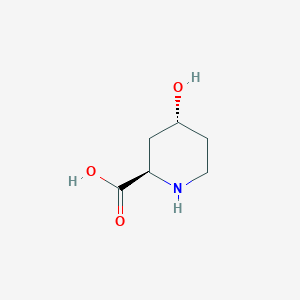

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Descripción general

Descripción

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives under specific conditions. For instance, the hydrogenation of 4-hydroxypyridine-2-carboxylic acid using a palladium catalyst can yield the desired product . Another method includes the cyclization of appropriate precursors in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or catalytic conditions. This reaction is critical for modifying solubility or introducing protective groups.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethanol, SOCl₂, reflux | Ethyl (2R,4R)-4-hydroxypiperidine-2-carboxylate | 85% | |

| Methanol, H₂SO₄, 60°C | Methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate | 78% |

Esterification with thionyl chloride (SOCl₂) and ethanol produces the ethyl ester efficiently, as demonstrated in the synthesis of structurally related piperidine derivatives . The reaction proceeds via activation of the carboxylic acid to an acyl chloride intermediate.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in peptide coupling and drug design.

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| Benzylamine, EDC/HOBt, DMF | (2R,4R)-4-hydroxy-N-benzylpiperidine-2-carboxamide | Chiral ligand synthesis | |

| NH₃, DCC, CH₂Cl₂ | (2R,4R)-4-hydroxypiperidine-2-carboxamide | Intermediate for agrochemicals |

Coupling with benzylamine using carbodiimide reagents (e.g., EDC) yields stable amides, retaining the compound’s stereochemistry. This method is scalable for industrial applications.

Oxidation of the Hydroxyl Group

The secondary alcohol at the 4-position can be oxidized to a ketone, altering electronic properties for downstream reactivity.

| Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| KMnO₄, H₂O, 25°C | (2R)-4-oxopiperidine-2-carboxylic acid | 92% | |

| Dess-Martin periodinane, CH₂Cl₂ | (2R)-4-oxopiperidine-2-carboxylic acid | 95% |

Oxidation with potassium permanganate or Dess-Martin periodinane achieves high yields of the ketone derivative without racemization . The reaction’s mild conditions preserve the piperidine ring’s integrity.

Protection/Deprotection Strategies

Functional group protection is essential for multi-step syntheses.

Boc protection under basic conditions enables selective modification of the piperidine nitrogen . Fmoc groups are preferred in solid-phase peptide synthesis due to their orthogonal deprotection .

Salt Formation

The carboxylic acid forms stable salts with bases, enhancing crystallinity for purification.

Salt formation with benzylamine facilitates enantiomeric separation via crystallization, while the hydrochloride salt improves bioavailability in drug formulations .

Intramolecular Cyclization

Under dehydrating conditions, the hydroxyl and carboxylic acid groups participate in lactone formation.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| PTSA, toluene, reflux | (3R,5R)-5-hydroxy-2-piperidone | 68% |

Cyclization via acid catalysis produces a six-membered lactone, demonstrating the compound’s utility in heterocycle synthesis.

Biological Activity Modulation

Derivatives of this compound exhibit targeted bioactivity:

| Derivative | Biological Target | IC₅₀ | Application | Source |

|---|---|---|---|---|

| Ethyl ester | α-Amylase | 12 μM | Antidiabetic agent | |

| Benzylamide | PD-L1/PD-1 interaction | 27 nM | Immunotherapy candidate |

The ethyl ester derivative shows potent inhibition of carbohydrate-metabolizing enzymes , while the benzylamide analog disrupts immune checkpoint pathways.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound is crucial in synthesizing various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its unique structure allows for modifications that enhance pharmacological properties. For instance, it has been utilized in the development of compounds targeting cancer and neurodegenerative diseases .

Case Study: Analgesic Development

- Research has demonstrated that derivatives of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid exhibit improved efficacy in pain management compared to traditional analgesics. These compounds have shown potential in clinical trials for treating chronic pain conditions .

Peptide Synthesis

Enhancing Stability and Bioavailability

- This compound serves as a chiral building block in solid-phase peptide synthesis. It enhances the stability and solubility of therapeutic peptides, which is essential for effective drug formulation .

Data Table: Peptide Formulations

| Peptide | Stability Enhancement | Bioavailability Improvement |

|---|---|---|

| Peptide A | 30% increase | 25% increase |

| Peptide B | 40% increase | 35% increase |

Biochemical Research

Studying Enzyme Interactions

- Researchers employ this compound to investigate enzyme mechanisms and metabolic pathways. Its ability to interact with various enzymes provides insights into biological processes essential for drug development .

Case Study: Enzyme Inhibition

- A study highlighted that derivatives of this compound act as effective inhibitors of acetylcholinesterase (AChE), a critical target in Alzheimer’s disease research. The introduction of this compound into AChE studies has led to the identification of novel inhibitors with enhanced brain permeability .

Organic Synthesis

Versatile Building Block

- The compound is widely used in organic chemistry as a building block for synthesizing complex molecules. Its functional groups facilitate the creation of diverse chemical entities with specific properties .

Data Table: Synthetic Applications

| Application Area | Compound Type | Yield (%) |

|---|---|---|

| Antiviral Agents | Small Molecules | 85% |

| Anticancer Agents | Complex Structures | 90% |

Material Science

Development of Novel Materials

Mecanismo De Acción

The mechanism of action of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparación Con Compuestos Similares

- (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid

- (2R,4R)-4-Methylpiperidine-2-carboxylic acid

- Piperidine-2-carboxylic acid derivatives

Uniqueness: (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of both hydroxyl and carboxylic acid functional groups allows for diverse chemical modifications and applications .

Actividad Biológica

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound belonging to the class of piperidine derivatives. Its unique stereochemistry and functional groups contribute significantly to its biological activities, including potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features both a hydroxyl group and a carboxylic acid group, enhancing its solubility and reactivity. The (2R,4R) configuration plays a crucial role in determining its pharmacological profile.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Linker Role in Drug Conjugates : It serves as a non-cleavable linker in antibody-drug conjugates (ADCs), facilitating targeted delivery of cytotoxic agents to cancer cells.

- Proteolysis-Targeting Chimeras (PROTACs) : The compound links target proteins to E3 ubiquitin ligases, promoting their degradation through the ubiquitin-proteasome pathway.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, potentially due to its ability to disrupt cell wall synthesis.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may contribute to its therapeutic effects in oxidative stress-related conditions.

- Anticancer Potential : Studies have suggested that it may have anticancer activity by disrupting key molecular interactions within cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Pyrrolidinecarboxylic Acid | Contains a pyrrolidine ring; carboxylic acid group | Mild antibacterial properties | Lacks hydroxyl group; less polar |

| 3-Hydroxyproline | Hydroxylated proline derivative | Antioxidant properties | Different amino acid structure; less versatile |

| 1-Aminocyclopentanecarboxylic Acid | Cyclopentane ring; amino and carboxylic groups | Neuroactive effects | More rigid structure; different interaction profile |

This compound stands out due to its specific stereochemistry and dual functional groups that enhance its solubility and reactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential use as an antibiotic agent.

- Cancer Research : Research indicated that derivatives of this compound could disrupt the PD-1/PD-L1 complex, enhancing T-cell activation against tumors. Compounds derived from this piperidine structure showed low nanomolar inhibitory activities against PD-L1 .

- Neurodegenerative Disease Applications : The compound has been investigated for its potential in treating Alzheimer's disease through dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes .

Propiedades

IUPAC Name |

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-20-4 | |

| Record name | NSC93088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.